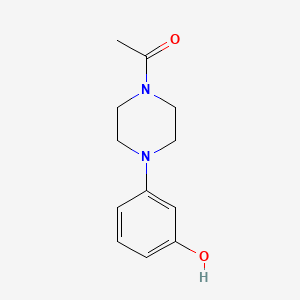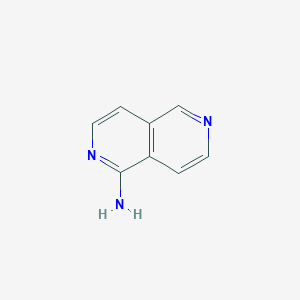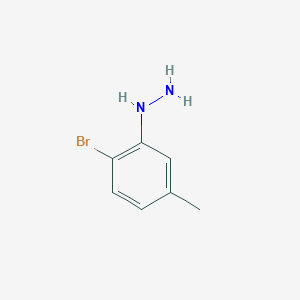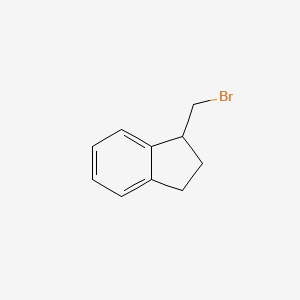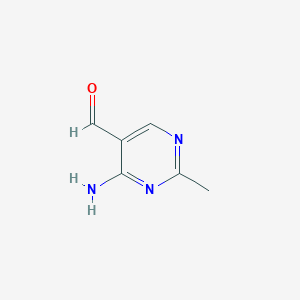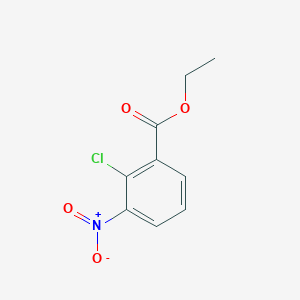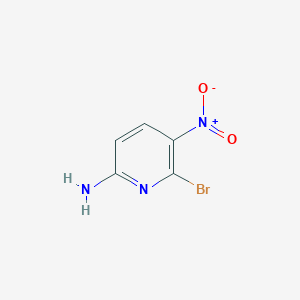
6-Bromo-5-nitropyridin-2-amine
Übersicht
Beschreibung
“6-Bromo-5-nitropyridin-2-amine” is a chemical compound with the molecular formula C5H4BrN3O2 . It is an important intermediate in various chemical reactions and has applications in the chemical industry .
Synthesis Analysis
The synthesis of “6-Bromo-5-nitropyridin-2-amine” involves various chemical reactions. For instance, it can be prepared from the corresponding amine via hydrogen peroxide oxidation . This transformation initially showed low conversion, high impurity content, and lack of reproducibility in lab trials .Molecular Structure Analysis
The molecular structure of “6-Bromo-5-nitropyridin-2-amine” consists of a pyridine ring substituted with a bromo group at the 6-position, a nitro group at the 5-position, and an amine group at the 2-position .Chemical Reactions Analysis
“6-Bromo-5-nitropyridin-2-amine” can undergo various chemical reactions. For example, it can be used as a starting material for the production of fused heterocycles . It can also be used in the synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .Physical And Chemical Properties Analysis
“6-Bromo-5-nitropyridin-2-amine” has a molecular weight of 218.01 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
6-Bromo-5-nitropyridin-2-amine: is a valuable intermediate in medicinal chemistry. It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those containing the pyridine moiety, which is a common structure in many drugs . Its nitro group and bromine atom make it a versatile reactant for further functionalization, leading to the development of new therapeutic agents.
Material Science
In material science, this compound can be utilized to create novel materials with specific electronic properties. The nitropyridine derivatives are potential candidates for creating organic semiconductors, which are essential for the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis
6-Bromo-5-nitropyridin-2-amine: plays a crucial role in organic synthesis. It is used in various coupling reactions, such as Suzuki coupling, to synthesize complex organic molecules. These reactions are fundamental in constructing carbon-carbon bonds, pivotal in creating larger organic frameworks .
Drug Discovery
This compound is instrumental in drug discovery, particularly in the early stages of lead identification and optimization. Its structural features allow for high-throughput screening and the development of drug candidates with potential biological activity .
Biochemistry
In biochemistry, 6-Bromo-5-nitropyridin-2-amine can be used to study enzyme-substrate interactions. It can act as a substrate or inhibitor for various enzymes, helping to elucidate their mechanisms of action and influence on metabolic pathways.
Pharmacology
Pharmacologically, derivatives of 6-Bromo-5-nitropyridin-2-amine can be explored for their therapeutic potential. They may exhibit various biological activities, such as anti-inflammatory, antibacterial, or anticancer properties, which are valuable in the development of new medications.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures, aiding in the identification of unknown substances .
Environmental Science
Lastly, 6-Bromo-5-nitropyridin-2-amine and its derivatives can be studied for their environmental impact. They can be used as tracers or markers in environmental monitoring to track pollution sources and understand the distribution of contaminants in ecosystems.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICIBOPCHOCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516056 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-nitropyridin-2-amine | |
CAS RN |
84487-05-8 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

